molecular formula C11H12N2O2 B1416666 {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine CAS No. 1018662-21-9

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

Cat. No.: B1416666
CAS No.: 1018662-21-9
M. Wt: 204.22 g/mol
InChI Key: JEVVHEACJGXPMC-UHFFFAOYSA-N
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Description

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . This compound features an isoxazole ring substituted with a methoxyphenyl group and a methylamine group. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions can vary, but they often involve hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to the active sites of enzymes .

Cellular Effects

This compound influences various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of specific signaling pathways, leading to changes in gene expression profiles. This modulation can result in altered cellular metabolism, impacting processes such as energy production and biosynthesis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activities. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to achieve the desired biological response. Toxicity studies have indicated that excessive doses of this compound can cause adverse effects, highlighting the importance of dosage optimization .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and alter the levels of specific metabolites. Understanding the metabolic pathways of this compound is crucial for predicting its pharmacokinetics and potential interactions with other compounds .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. The distribution pattern of this compound can influence its biological activity and efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to specific compartments or organelles. The subcellular localization of this compound is essential for understanding its mechanism of action and potential therapeutic applications .

Preparation Methods

The synthesis of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine typically involves the following steps:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a nitrile oxide and an alkyne.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a substitution reaction, often using a suitable methoxyphenyl halide.

    Attachment of the Methylamine Group:

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding.

    Medicine: Research into its potential therapeutic effects, particularly in the treatment of neurological disorders, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar compounds to {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine include:

  • 5-(4-Methoxyphenyl)isoxazol-3-amine
  • 4-(4-Methoxyphenyl)isoxazol-5-amine
  • 5-(2-Chlorophenyl)isoxazol-3-yl]methyl}amine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and applications .

Properties

IUPAC Name

[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-14-10-4-2-8(3-5-10)11-6-9(7-12)13-15-11/h2-6H,7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEVVHEACJGXPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NO2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654701
Record name 1-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018662-21-9
Record name 1-[5-(4-Methoxyphenyl)-1,2-oxazol-3-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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